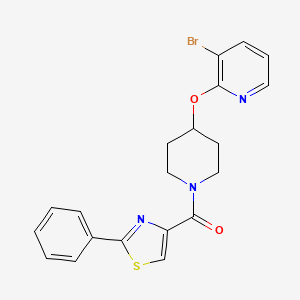
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H18BrN3O2S and its molecular weight is 444.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article aims to explore the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a piperidine ring, a thiazole moiety, and a bromopyridine substituent, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter systems and potentially providing neuroprotective effects.
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against various cancer cell lines, indicating potential use in oncology.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines:
These values indicate that the compound is effective at low concentrations, suggesting a potent mechanism of action against tumor cells.
Antimicrobial Activity
The compound also displays antimicrobial properties. In studies assessing its efficacy against bacterial strains, the following results were observed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 |
These findings suggest that the compound could be developed as an antibiotic agent.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the effects of various thiazole derivatives on cancer cell proliferation. The compound was part of a series that showed enhanced activity due to structural modifications around the thiazole ring. The study concluded that specific substitutions can significantly increase cytotoxicity against cancer cells.
Case Study 2: Neuroprotective Effects
Research indicated that compounds similar to this compound exhibited neuroprotective effects in models of neurodegeneration. The mechanism was linked to modulation of serotonin receptors and inhibition of apoptosis pathways, suggesting therapeutic potential for conditions like Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c21-16-7-4-10-22-18(16)26-15-8-11-24(12-9-15)20(25)17-13-27-19(23-17)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYMGPYIWGNLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













